Cas no 2227762-66-3 ((1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a highly selective and potent organic compound with a unique benzothiophen-2-yl moiety. This compound exhibits favorable physical and chemical properties, making it a valuable tool in organic synthesis. Its trifluoromethyl group contributes to enhanced stability and reactivity, while the stereochemistry ensures predictable interactions in chemical reactions.
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol structure
2227762-66-3 structure
Product name:(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227762-66-3
MF:C10H7F3OS
Molecular Weight:232.222192049026
CID:5807572
PubChem ID:165633038

(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1951223
    • 2227762-66-3
    • インチ: 1S/C10H7F3OS/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5,9,14H/t9-/m0/s1
    • InChIKey: DQNPWBWDLZWXAG-VIFPVBQESA-N
    • SMILES: S1C2C=CC=CC=2C=C1[C@@H](C(F)(F)F)O

計算された属性

  • 精确分子量: 232.01697050g/mol
  • 同位素质量: 232.01697050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 48.5Ų

(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1951223-0.05g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
0.05g
$1129.0 2023-09-17
Enamine
EN300-1951223-0.1g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
0.1g
$1183.0 2023-09-17
Enamine
EN300-1951223-5g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
5g
$3894.0 2023-09-17
Enamine
EN300-1951223-10.0g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
10g
$7065.0 2023-06-03
Enamine
EN300-1951223-0.5g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
0.5g
$1289.0 2023-09-17
Enamine
EN300-1951223-10g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
10g
$5774.0 2023-09-17
Enamine
EN300-1951223-1g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
1g
$1343.0 2023-09-17
Enamine
EN300-1951223-5.0g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
5g
$4764.0 2023-06-03
Enamine
EN300-1951223-0.25g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
0.25g
$1235.0 2023-09-17
Enamine
EN300-1951223-1.0g
(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
2227762-66-3
1g
$1643.0 2023-06-03

(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1R)-1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Introduction to (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227762-66-3)

(1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227762-66-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of fluoroalkyl benzothiophenes and is characterized by its unique structural features, including a benzothiophene ring and a trifluoromethyl group. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for ongoing studies.

The benzothiophene ring is a heterocyclic aromatic compound consisting of a benzene ring fused with a thiophene ring. This structure is known for its stability and the ability to form strong π-π interactions, which can enhance the compound's binding affinity to various biological targets. The trifluoromethyl group, on the other hand, is a common functional group in medicinal chemistry due to its electron-withdrawing properties and metabolic stability. The combination of these features in (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol makes it a promising candidate for drug development.

Recent studies have explored the potential of (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit potent neuroprotective effects by modulating specific receptors and enzymes involved in neurodegenerative processes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that benzothiophene derivatives can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In addition to its neuroprotective properties, (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has also shown promise in cancer research. The trifluoromethyl group can enhance the compound's lipophilicity and cellular uptake, making it more effective in targeting cancer cells. A recent study published in the European Journal of Medicinal Chemistry reported that benzothiophene derivatives with trifluoromethyl groups exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and lung cancer cells.

The pharmacokinetic properties of (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol have also been investigated to assess its suitability as a drug candidate. Studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the trifluoromethyl group can improve metabolic stability and reduce the risk of rapid degradation in vivo. This makes (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol an attractive candidate for further preclinical and clinical evaluation.

Safety and toxicity assessments are crucial steps in drug development. Preclinical studies have indicated that (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol exhibits low toxicity at therapeutic doses. In vitro cytotoxicity assays have shown minimal adverse effects on normal cells, suggesting a favorable safety profile. However, further comprehensive toxicity studies are necessary to ensure its safety for human use.

The synthesis of (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves several steps and requires precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions involving benzothiophene derivatives and trifluoromethyl reagents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound.

In conclusion, (1R)-1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227762-66-3) is a promising compound with potential applications in neurological disorders and cancer treatment. Its unique structural features contribute to its therapeutic efficacy and favorable pharmacokinetic properties. Ongoing research continues to explore its full potential as a drug candidate, making it an exciting area of study in medicinal chemistry.

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